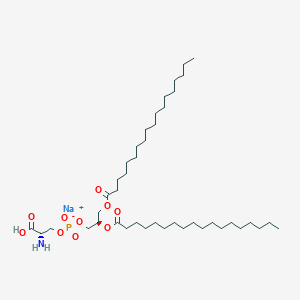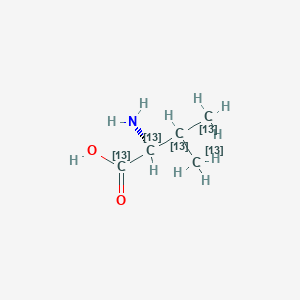
L-Valine-13C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine-13C5 is an isotopically labeled form of the essential amino acid L-Valine. This compound is characterized by the substitution of five carbon atoms with the stable isotope carbon-13. The molecular formula of this compound is (13CH3)213CH13CH(NH2)13COOH, and it has a molecular weight of 122.11 g/mol . This compound is primarily used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and metabolic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Valine-13C5 can be synthesized through various synthetic routes. One common method involves the incorporation of carbon-13 labeled precursors during the biosynthesis of L-Valine. This process typically involves the use of carbon-13 labeled glucose or other carbon sources in a fermentation process with microorganisms that naturally produce L-Valine .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes. These processes utilize genetically modified microorganisms that are capable of incorporating carbon-13 into the L-Valine structure. The fermentation broth is then subjected to purification steps, including crystallization and chromatography, to isolate the labeled compound .
Chemical Reactions Analysis
Types of Reactions
L-Valine-13C5 undergoes various chemical reactions similar to its unlabeled counterpart. These reactions include:
Oxidation: this compound can be oxidized to produce corresponding keto acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the amino group or the carboxyl group, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield keto acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, including esters and amides .
Scientific Research Applications
Mechanism of Action
The mechanism of action of L-Valine-13C5 is similar to that of natural L-Valine. It is incorporated into proteins during translation and plays a crucial role in protein synthesis. The carbon-13 labeling allows researchers to track the incorporation and metabolism of this compound using NMR spectroscopy. This provides insights into the molecular targets and pathways involved in amino acid metabolism .
Comparison with Similar Compounds
L-Valine-13C5 can be compared with other isotopically labeled amino acids, such as:
L-Leucine-13C6: Another essential amino acid labeled with carbon-13, used in similar metabolic studies.
L-Isoleucine-13C6: An isotopically labeled form of isoleucine, used in protein synthesis and metabolic research.
L-Valine-15N: L-Valine labeled with nitrogen-15, used in NMR studies to investigate nitrogen metabolism.
This compound is unique due to its specific carbon-13 labeling, which provides distinct advantages in NMR spectroscopy and metabolic tracing studies .
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
122.110 g/mol |
IUPAC Name |
(2S)-2-amino-3-(113C)methyl(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
KZSNJWFQEVHDMF-JRGPAWSWSA-N |
Isomeric SMILES |
[13CH3][13CH]([13CH3])[13C@@H]([13C](=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


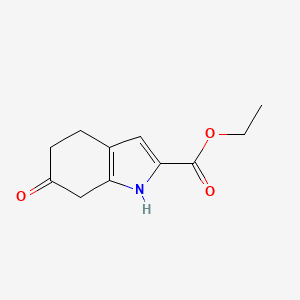

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12055051.png)
![2-{[(4E)-1-(4-ethoxyphenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12055054.png)

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12055058.png)
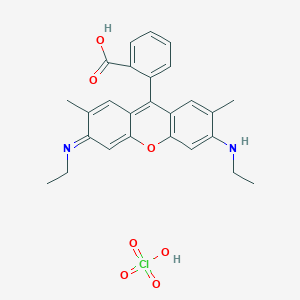
![(1S,3AS)-1-(5H-dibenzo[b,f]azepin-5-yl)-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaphosphole](/img/structure/B12055071.png)
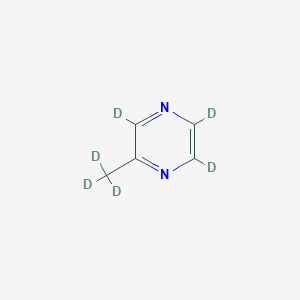
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12055078.png)
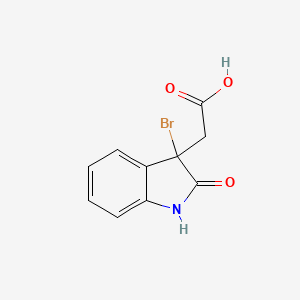

![Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12055116.png)
